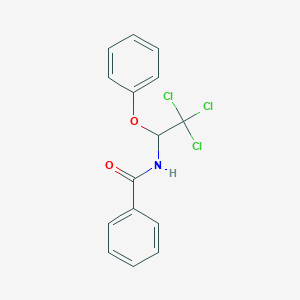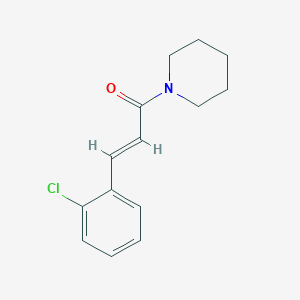![molecular formula C18H13NO4 B11699720 (4Z)-4-[[3-(Acetyloxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone CAS No. 500221-96-5](/img/structure/B11699720.png)
(4Z)-4-[[3-(Acetyloxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process. For instance, the use of acidic or basic catalysts can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of more saturated compounds.
Scientific Research Applications
3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
What sets 3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE apart from similar compounds is its unique oxazole ring structure. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
500221-96-5 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[3-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C18H13NO4/c1-12(20)22-15-9-5-6-13(10-15)11-16-18(21)23-17(19-16)14-7-3-2-4-8-14/h2-11H,1H3/b16-11- |
InChI Key |
SOLRFDBUIJWGIT-WJDWOHSUSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699639.png)

![N-[(4-nitrophenyl)sulfonyl]aspartic acid](/img/structure/B11699657.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11699669.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699680.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699689.png)
![2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B11699692.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11699698.png)
![N'-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11699711.png)



![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699747.png)
